molecular formula C5H3Br2F5O2 B037585 Methyl 3,4-dibromopentafluorobutyrate CAS No. 124311-13-3

Methyl 3,4-dibromopentafluorobutyrate

Cat. No.: B037585
CAS No.: 124311-13-3
M. Wt: 349.88 g/mol
InChI Key: WJHDKPUBABRPCK-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromopentafluorobutyrate is a halogenated organic compound with the molecular formula C5H3Br2F5O2 and a molecular weight of 349.88 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dibromopentafluorobutyrate typically involves the bromination of a pentafluorobutyrate precursor. The reaction conditions often include the use of bromine (Br2) as the brominating agent, and the process is carried out under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dibromopentafluorobutyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pentafluorobutyrates, reduced butyrates, and oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dibromopentafluorobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 3,4-dibromopentafluorobutyrate can be inferred from the general behavior of halogenated compounds in organic reactions. The addition of bromine to a substrate typically involves the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to give the final product. This mechanism highlights the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dichloropentafluorobutyrate: Similar structure but with chlorine atoms instead of bromine.

    Methyl 3,4-difluoropentafluorobutyrate: Contains fluorine atoms instead of bromine.

    Methyl 3,4-diiodopentafluorobutyrate: Contains iodine atoms instead of bromine.

Uniqueness

Methyl 3,4-dibromopentafluorobutyrate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and chemical properties. The combination of these halogens makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHDKPUBABRPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)Br)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561368
Record name Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124311-13-3
Record name Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124311-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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